Octacosanoic acid

描述

Classification and Nomenclature within Lipidomics

In the systematic study of lipids, precise classification and naming conventions are essential for understanding the structure and function of molecules like octacosanoic acid.

Fatty acids are broadly categorized based on the length of their aliphatic chains. Those with carbon chains of 22 atoms or more are defined as very long-chain fatty acids (VLCFAs). regulations.govshengtao.cn this compound, with its 28-carbon structure, falls squarely into this category. VLCFAs are integral components of various cellular lipids, including sphingolipids and glycerophospholipids, and act as precursors for lipid mediators. While less abundant than long-chain fatty acids (LCFAs), which have 11-20 carbons, VLCFAs play critical roles in numerous biological processes.

Fatty acids are further classified based on the nature of the bonds within their hydrocarbon chain. Saturated fatty acids are characterized by the absence of carbon-carbon double bonds (C=C), meaning their chains are fully "saturated" with hydrogen atoms. This saturation results in a linear, straight-chain structure.

This compound is a straight-chain saturated fatty acid. Its systematic nomenclature reflects this structure. The name "this compound" is derived from the corresponding 28-carbon alkane, "octacosane," with the "-e" ending replaced by "-oic acid" to denote the carboxylic acid functional group. A shorthand notation, C28:0, is also commonly used, where '28' indicates the number of carbon atoms and '0' signifies the absence of double bonds.

Table 1: Nomenclature of this compound

| Attribute | Description |

|---|---|

| Systematic Name | This compound |

| Trivial Name | Montanic acid |

| Lipid Numbers | C28:0 |

| Chemical Formula | C₂₈H₅₆O₂ |

Natural Occurrence and Distribution in Biological Matrices

This compound is found in a diverse array of organisms and biological materials, highlighting its widespread, albeit often specialized, roles.

In humans, this compound is a known metabolite. It has been identified in human fibroblasts, which are a type of cell that synthesizes the extracellular matrix and collagen. Research has also documented its presence in the human brain and various visceral organs. The metabolism of very long-chain fatty acids is crucial for the proper function of several organ systems. For example, VLCFAs with 24 and 26 carbons are known to accumulate in the plasma, brain, and other tissues in certain genetic disorders, underscoring their importance in neural and adrenal health. regulations.gov

This compound is a significant component of many plant waxes. It is particularly abundant in sugarcane (Saccharum officinarum) wax, where it is the main constituent of a mixture of very long-chain aliphatic acids sometimes referred to as D-003. This mixture is isolated and purified from the wax that coats the sugarcane stalk. This compound is also found in montan wax, beeswax, and Chinese wax. up.edu.ph While the primary components of rice bran wax are esters of C22-C26 fatty acids and C26-C30 fatty alcohols, analysis shows that C28 fatty acids (this compound) are among the long-chain fatty acids present.

Table 2: this compound in Plant Waxes

| Plant Source | Common Name of Wax | Presence of this compound |

|---|---|---|

| Saccharum officinarum | Sugarcane Wax | Major Component |

| Lignite | Montan Wax | Primary Component up.edu.ph |

The marine environment, particularly sponges, is a rich source of diverse fatty acids, many of which originate from unique biosynthetic pathways. Research has led to the isolation and identification of this compound from marine sponges of the Xestospongia genus. Sponges are known to contain a complex mixture of lipids that play structural and functional roles in their cell membranes, and these lipids often include very long-chain fatty acids.

Presence in Other Biological Sources

This compound, a saturated fatty acid with a 28-carbon chain, has been identified in a variety of biological sources, ranging from medicinal plants to pathogenic bacteria. Its presence in these organisms is confirmed through detailed chemical analysis, often involving chromatographic and spectroscopic methods. The following subsections detail the research findings on the occurrence of this compound and its derivatives in several specific biological sources.

Eucommia ulmoides Oliv.

Research into the chemical constituents of the bark of Eucommia ulmoides Oliv., a plant used in traditional medicine, has led to the isolation of several compounds. Through methods including silica (B1680970) gel column chromatography and spectral analysis, n-octacosanoic acid was identified as one of the constituents. nih.gov This was noted as the first instance of n-octacosanoic acid being isolated from the bark of this plant species. nih.gov

Curcuma wenyujin

In a study on the chemical constituents of the aerial parts of Curcuma wenyujin, six compounds were isolated and identified using spectral analysis. sld.cu Among these was this compound, confirming its presence in this member of the ginger family. sld.cu

Hippophae rhamnoides L.

The berries of sea buckthorn (Hippophae rhamnoides L.) are well-known for their rich oil content, which has been extensively studied for its fatty acid profile. The seed oil is particularly high in linoleic and α-linolenic acids, while the pulp oil contains significant amounts of palmitoleic acid. researchgate.netmagtechjournal.com While detailed analyses have identified numerous fatty acids, the presence of this compound is not a prominently reported component in the major fatty acid profiles of the berries. researchgate.netmagtechjournal.com One study did isolate a very-long-chain fatty acid, 5, 9, 21-nonacosatrienoic acid, from the berries.

Croton species

A study on the chemical constituents from the stems of Croton caudatus Geisel.var.tomentosus Hook. resulted in the isolation and identification of eleven compounds. nih.gov Using silica gel and Sephadex LH-20 chromatography, along with spectroscopic analysis, this compound was successfully identified as one of the constituents. nih.gov This was the first time this compound had been reported in this particular variety of Croton. nih.gov

Viburnum foetens

An investigation into the chemical components of Viburnum foetens led to the isolation and characterization of n-octacosanoic acid. medchemexpress.com The compound was purified from the plant material and its structure was confirmed through spectroscopic methods, including IR, MS, and NMR. medchemexpress.com

Legionella pneumophila

The bacterium Legionella pneumophila, the causative agent of Legionnaires' disease, possesses a complex cell envelope. Research has identified several long-chain fatty acids as components of its lipopolysaccharide (LPS). nih.gov Specifically, 27-oxo-octacosanoic acid was identified for the first time in extracts of this bacterium. nih.gov Further analysis revealed the presence of minor amounts of related compounds, including 27-hydroxy-octacosanoic acid. nih.gov It has been suggested that 27-oxo-octacosanoic acid is a characteristic marker for the Legionella genus.

Research Findings on this compound in Various Biological Sources

| Biological Source | Part/Extract | Compound Identified | Method of Identification | Key Finding |

| Eucommia ulmoides Oliv. | Bark | n-octacosanoic acid | Silica gel column chromatography, Spectral analysis | First isolation from the bark of this species. nih.gov |

| Curcuma wenyujin | Aerial Part | This compound | Spectral analysis | Identified as a chemical constituent. sld.cu |

| Croton caudatus | Stems | This compound | Silica gel and Sephadex LH-20 chromatography, Spectroscopic analysis | First time isolated from this plant variety. nih.gov |

| Viburnum foetens | Not specified | n-octacosanoic acid | Silica gel chromatography, IR, MS, 1H, and 13C NMR spectroscopy | Isolated and characterized as an antibiofilm agent. medchemexpress.com |

| Legionella pneumophila | Whole bacterium | 27-oxo-octacosanoic acid, 27-hydroxy-octacosanoic acid | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy | Identified as a constituent of the lipopolysaccharide. nih.gov |

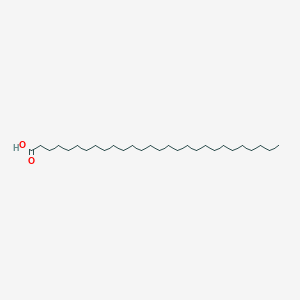

Structure

2D Structure

属性

IUPAC Name |

octacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52258-47-6 (1/2Ca salt) | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075051 | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Octacosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-48-9 | |

| Record name | Octacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.9 °C | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Octacosanoic Acid

Endogenous Biosynthesis Pathways

The synthesis of octacosanoic acid in organisms occurs through distinct pathways, primarily involving the modification of precursor molecules.

This compound can be formed from its corresponding alcohol, octacosanol (B124162). In vivo, the primary metabolic route for policosanol, a mixture of long-chain aliphatic alcohols of which octacosanol is the main component, is oxidation to the corresponding fatty acids. researchgate.net This conversion process suggests a link to the beta-oxidation pathway. nih.govnih.gov Studies have shown that after the administration of octacosanol, it may be partially oxidized and degraded into fatty acids through beta-oxidation. nih.gov This metabolic link has been demonstrated in various experimental models, where the presence of this compound is a direct metabolite of octacosanol. researchgate.netnih.gov

The general process of beta-oxidation involves the breakdown of fatty acids in the mitochondria to produce acetyl-CoA. aocs.orgwikipedia.orgassaygenie.com While typically a catabolic process, the initial oxidation of a fatty alcohol like octacosanol to its corresponding carboxylic acid, this compound, is a critical activation step before it can enter further metabolic pathways, including potential degradation via beta-oxidation. aocs.orgyoutube.com

The de novo synthesis of very-long-chain fatty acids (VLCFAs), including this compound, occurs through fatty acid elongation (FAE) systems, primarily located in the endoplasmic reticulum. nih.govnih.gov This process extends pre-existing long-chain fatty acids by adding two-carbon units. The FAE system consists of a complex of four enzymes that catalyze four sequential reactions: condensation, reduction, dehydration, and a final reduction. nih.govnih.gov

The key enzyme in this complex, which determines the chain-length specificity of the resulting fatty acid, is 3-ketoacyl-CoA synthase (KCS), also known as a condensing enzyme. nih.govnih.gov KCS catalyzes the first and rate-limiting step: the condensation of an acyl-CoA molecule with malonyl-CoA to form a 3-ketoacyl-CoA. nih.govnih.gov Different KCS isoenzymes have specificities for acyl-CoAs of different lengths. For instance, the elongation of VLCFAs from C20 up to C28 relies on different KCS enzymes that have overlapping substrate specificities. nih.gov The synthesis of VLCFAs with 26 or more carbons involves specific elongases like 3-Ketoacyl-CoA synthase I. wikipedia.org The KCS6 enzyme, for example, plays a predominant role in the elongation from C26 to C28 fatty acids. researchgate.net

The critical role of KCS enzymes in VLCFA synthesis makes them a target for inhibition. Specific chemical compounds can block the activity of these enzymes, thereby disrupting the production of VLCFAs. For example, chloroacetamide herbicides are known to specifically inhibit the VLCFA-synthase. researchgate.net This inhibition can be irreversible if the inhibitor binds tightly to the enzyme. researchgate.net

Treatment with a KCS inhibitor can lead to a significant reduction in the levels of VLCFAs. researchgate.net This inhibition of VLCFA synthesis has been observed to cause various downstream effects in organisms, highlighting the importance of these fatty acids in biological processes. nih.govresearchgate.net Research into inhibitors of specific elongase enzymes, such as Elovl1 (Elongation of Very Long Chain Fatty Acids 1), which is responsible for generating VLCFAs, is being explored as a therapeutic strategy to reduce the accumulation of these fatty acids in certain metabolic diseases. biorxiv.org

Role in Fatty Acid Elongation Systems (e.g., 3-Ketoacyl-CoA Synthase (KCS) Enzymes)

Metabolism and Catabolism

Once formed, this compound is subject to metabolic processes, including further breakdown. These pathways have been investigated through both in vitro and in vivo studies.

Cultured human fibroblasts have been utilized as a model system to study the metabolism of this compound and its precursors. nih.govnih.gov When fibroblast cultures were incubated with radiolabeled octacosanol, the formation of this compound was clearly demonstrated. nih.gov In these experiments, lipid extracts from the cells were analyzed, and spots corresponding to this compound were identified using thin-layer chromatography and confirmed by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net These studies provide direct evidence of the cellular capacity to convert octacosanol into this compound. nih.gov

| Substrate | Cell Type | Incubation Time (hours) | Metabolites Identified | Analytical Method |

|---|---|---|---|---|

| ³H-Octacosanol | Human Fibroblasts | 0.5, 2, and 4 | This compound, Unidentified metabolite | Thin Layer Chromatography, GC-MS |

In vivo studies using animal models, such as rats and monkeys, have provided further insight into the metabolic fate of this compound precursors. nih.govnih.gov After oral administration of policosanol (containing octacosanol) to rats, both free octacosanol and this compound were identified in the liver and plasma. researchgate.netnih.gov

In monkeys treated orally with policosanol, plasma samples revealed the presence of free octacosanol and this compound. nih.gov Furthermore, these studies also identified chain-shortened fatty acids, including saturated fatty acids like palmitic acid, and unsaturated fatty acids like oleic acid. nih.gov The presence of these shorter fatty acids is consistent with the hypothesis that octacosanol is first converted to this compound, which is then catabolized, likely via the beta-oxidation pathway, into shorter-chain fatty acids. nih.govnih.gov

| Animal Model | Administered Compound | Tissues/Fluids Analyzed | Metabolites Identified |

|---|---|---|---|

| Rat | Policosanol | Liver, Plasma | Free octacosanol, this compound |

| Monkey (Macaca arctoides) | Policosanol | Plasma | Free octacosanol, this compound, Palmitic acid, Oleic acid, Myristic acid, Palmitoleic acid |

In Vivo Metabolic Studies (e.g., Rat and Monkey Models)

Detection of Chain-Shortened Fatty Acid Metabolites

The metabolic breakdown of this compound, a very-long-chain fatty acid (VLCFA), involves a process of chain shortening, primarily through peroxisomal β-oxidation. researchgate.net The resulting shorter-chain fatty acids can be detected and quantified in biological samples, providing evidence of this metabolic pathway.

Research has successfully identified these metabolites in various contexts. In one study, the administration of policosanol (a mixture of VLCFA alcohols, with octacosanol as the main component) to monkeys led to the detection of several chain-shortened saturated and unsaturated fatty acids in plasma. ebi.ac.uk Following the presumed oxidation of octacosanol to this compound, the subsequent β-oxidation produced detectable levels of myristic acid (C14), palmitic acid (C16), and stearic acid (C18), alongside unsaturated fatty acids like oleic and palmitoleic acid. ebi.ac.uk

In clinical research, metabolomic studies of human diseases have also shed light on VLCFA metabolism. In patients with Tuberous Sclerosis Complex (TSC) who have kidney angiomyolipomas, elevated levels of octanoic acid (C8) were identified as a predictive biomarker. researchgate.net Scientists have suggested that this increase in octanoic acid results from the dysregulated and hyperactive peroxisomal oxidation of VLCFAs. researchgate.net

The primary analytical method for detecting these fatty acid metabolites is mass spectrometry. nih.gov Specifically, tandem mass spectrometry (MS/MS) analysis of plasma acylcarnitines allows for the identification and quantification of fatty acids with different chain lengths, serving as a powerful tool in diagnosing and understanding disorders of fatty acid oxidation. mdpi.comnih.gov

Table 1: Detected Chain-Shortened Metabolites of VLCFA Metabolism

| Metabolite Detected | Carbon Chain Length | Context of Detection | Reference |

| Myristic Acid | C14 | Detected in monkey plasma after policosanol administration. | ebi.ac.uk |

| Palmitic Acid | C16 | Detected in monkey plasma after policosanol administration. | ebi.ac.uk |

| Stearic Acid | C18 | Detected in monkey plasma after policosanol administration. | ebi.ac.uk |

| Octanoic Acid | C8 | Elevated levels found in patients with Tuberous Sclerosis Complex, indicating dysregulated VLCFA oxidation. | researchgate.net |

Integration within General Lipid Metabolism Pathways

This compound, as a very-long-chain fatty acid, is integrated into the broader network of cellular lipid metabolism, although its initial processing follows a specialized route before merging with common pathways. nih.govbiomolther.org VLCFAs are essential components of various complex lipids, including sphingolipids and glycerophospholipids, and their metabolism is crucial for maintaining cellular homeostasis in specific tissues. biomolther.orgnih.gov The degradation of this compound begins in the peroxisome and subsequently feeds into mitochondrial pathways, demonstrating a clear integration between distinct cellular organelles in handling fatty acids of different lengths. mdpi.com

The metabolism of fatty acids for energy production primarily occurs through β-oxidation. However, the cellular location for this process depends on the fatty acid's chain length. While long-chain fatty acids (LCFAs) are metabolized within the mitochondria, very-long-chain fatty acids like this compound are too long to be processed by mitochondrial enzymes directly. youtube.com

Consequently, the catabolism of this compound is initiated in peroxisomes. mdpi.comnih.gov Inside the peroxisome, the fatty acid undergoes several cycles of β-oxidation, catalyzed by a distinct set of enzymes. This process systematically shortens the carbon chain. The peroxisomal pathway is not for complete degradation; rather, its function is to shorten the VLCFA to a medium-chain or long-chain length. mdpi.com Once sufficiently shortened, the resulting acyl-CoA molecules can be transported to the mitochondria, where they enter the conventional mitochondrial β-oxidation pathway for complete oxidation to acetyl-CoA, which then fuels the Krebs cycle for ATP production. mdpi.com The expression of genes involved in peroxisomal fatty acid oxidation is regulated by transcription factors such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.comnih.gov

Table 2: Comparison of Fatty Acid Oxidation Pathways

| Feature | Very-Long-Chain Fatty Acids (e.g., this compound) | Long-Chain Fatty Acids (e.g., Palmitic Acid) |

| Primary Site of Initial Oxidation | Peroxisome | Mitochondria |

| Initial Enzyme System | Peroxisomal β-oxidation enzymes (e.g., Acyl-CoA oxidase) | Mitochondrial β-oxidation enzymes (e.g., Acyl-CoA dehydrogenase) |

| Transport into Organelle | Transported into peroxisomes (mechanism involves ABCD transporters) | Carnitine shuttle system for mitochondrial entry |

| End Product of Initial Phase | Medium or Long-Chain Acyl-CoA | Acetyl-CoA |

| Final Oxidation Site | Mitochondria (after initial shortening in peroxisomes) | Mitochondria |

Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation that primarily affects polyunsaturated fatty acids (PUFAs). wikipedia.orgnih.gov This chemical reaction is initiated by free radicals that attack the carbon-carbon double bonds characteristic of unsaturated lipids, leading to a damaging chain reaction. wikipedia.org

This compound is a straight-chain saturated fatty acid (SFA). nih.gov By definition, it lacks any carbon-carbon double bonds in its aliphatic tail. This structural feature makes it resistant to the process of lipid peroxidation. The initiation step of lipid peroxidation involves the abstraction of a hydrogen atom from a carbon adjacent to a double bond, a structure that is absent in this compound. wikipedia.org

While certain tissues like the brain have high concentrations of VLCFAs and are highly susceptible to oxidative damage, this vulnerability is due to the abundance of PUFAs within their cell membranes, not the saturated VLCFAs. nih.govnih.gov Therefore, this compound does not directly participate as a substrate in lipid peroxidation reactions.

Table 3: Structural Comparison and Susceptibility to Peroxidation

| Fatty Acid | Type | Chemical Formula | Key Structural Feature | Susceptibility to Peroxidation |

| This compound | Saturated (SFA) | C₂₈H₅₆O₂ | No carbon-carbon double bonds | Resistant |

| Arachidonic Acid | Polyunsaturated (PUFA) | C₂₀H₃₂O₂ | Four carbon-carbon double bonds | High |

Biological Roles and Physiological Significance of Octacosanoic Acid

Membrane Structure and Cellular Integrity

Very long-chain fatty acids, including octacosanoic acid, are essential constituents of cellular membranes, where they significantly influence membrane structure and contribute to cellular integrity. oup.combiomolther.orgontosight.aibiologists.compnas.orgresearchgate.netnih.gov

This compound is a known component of sphingolipids, a class of lipids that are fundamental building blocks of cell membranes. oup.combiomolther.orgontosight.aibiologists.compnas.orgresearchgate.netnih.gov Sphingolipids containing VLCFAs, particularly those with chain lengths of 24 carbons and longer (including C26 and potentially C28), are found in specific tissues such as the skin, retina, brain, testis, and meibomian gland. oup.combiomolther.orgnih.gov The synthesis of these VLCFA-containing sphingolipids is catalyzed by specific ceramide synthases, such as CerS3, which exhibits high expression in tissues where sphingolipids with ≥C26 fatty acids are abundant. oup.com

The presence of very long-chain fatty acids like this compound significantly impacts the biophysical properties of cell membranes, including their fluidity and permeability. oup.combiomolther.orgnih.govwikipedia.org The unusually long and saturated nature of these fatty acid chains contributes to increased membrane thickness and rigidity compared to membranes enriched in shorter or unsaturated fatty acids. oup.combiomolther.orgwikipedia.org This can affect the lateral organization of lipids and proteins within the membrane, potentially influencing the formation of lipid microdomains or "rafts" that are important for various cellular functions. oup.combiomolther.orgnih.gov Changes in VLCFA levels can alter membrane properties and affect processes requiring membrane dynamics, such as vesicular fusion during cell division. biologists.com

Signaling Pathways and Cellular Processes

Beyond their structural roles, this compound and other VLCFAs are increasingly recognized for their involvement in cellular signaling and key cellular processes. ontosight.aipnas.orgspringermedizin.defoodb.cafrontiersin.orghmdb.caannualreviews.org

Very long-chain fatty acids or their derivatives can act as signaling molecules or modulators of protein function, thereby regulating cellular responses to various stimuli. pnas.orgspringermedizin.de They have been implicated in a variety of signaling pathways. ontosight.aifoodb.cafrontiersin.orghmdb.caannualreviews.org For instance, studies on the metabolism of octacosanol (B124162), which is oxidized to this compound, suggest involvement in regulating multiple signaling pathways, including AMPK, PI3K/Akt, and MAPK/NF-κB. researchgate.net Free fatty acids, including VLCFAs, can be perceived by plasma membrane-localized protein receptors known as free fatty acid receptors (FFARs) or G protein-coupled receptors (GPARs), which can initiate downstream signaling cascades. frontiersin.organnualreviews.org

Very long-chain fatty acids have been shown to play a role in programmed cell death, or apoptosis. oup.comontosight.aipnas.orgmdpi.comwjgnet.com Alterations in the levels or metabolism of VLCFAs can influence a cell's susceptibility to apoptotic stimuli. oup.commdpi.comwjgnet.com For example, a shift in sphingolipid composition from C24 to C16 fatty acids, which can occur due to altered VLCFA metabolism, has been shown to increase cellular susceptibility to apoptosis induced by various agents. oup.commdpi.com Saturated fatty acids, including long-chain ones, can activate pathways leading to apoptosis. wjgnet.com

Interplay with Energy Homeostasis and Metabolism

Role as an Energy Source and in Energy Storage

Fatty acids, including VLCFAs like this compound, serve as significant energy sources for the body. foodb.cahmdb.ca They are catabolized through beta-oxidation to produce a substantial amount of ATP. foodb.cahmdb.ca Furthermore, fatty acids are stored in the form of triglycerides within adipose tissue, representing a concentrated form of energy storage. lipidcenter.com this compound's classification as an energy source and its presence in metabolic pathways related to fatty acid metabolism highlight its role in the body's energy balance. foodb.cahmdb.ca

Potential Influence on Lipid Accumulation

Research suggests that this compound may influence lipid accumulation in specific tissues. A study investigating the effects of dietary octacosanol, which is metabolized to this compound, in rats fed a high-fat diet observed a significant reduction in perirenal adipose tissue weight. nih.govebi.ac.uk This finding indicates that this compound may play a role in suppressing lipid accumulation in this particular adipose tissue depot, although the underlying mechanisms require further elucidation. nih.gov

Role in Specific Biological Contexts

Beyond its general roles in energy and lipid storage, this compound has been implicated in more specific biological contexts, including its relationship with platelet aggregation and its broader modulation of lipid metabolism.

Relationship with Platelet Aggregation Mechanisms

This compound and mixtures containing it, such as D-003 (a mixture of very long-chain aliphatic acids from sugarcane wax), have demonstrated antiplatelet activities in animal models and studies with human volunteers. caymanchem.comfoodb.cahmdb.calipidmaps.orgglobalresearchonline.netmedchemexpress.com These findings suggest a potential role for this compound in influencing blood coagulation processes by affecting platelet aggregation. foodb.calipidmaps.orgglobalresearchonline.netmedchemexpress.com While the precise mechanisms are still under investigation, some research suggests a possible link to the regulation of HMG-CoA reductase and AMP-kinase pathways, although this requires further confirmation specifically for this compound. globalresearchonline.net Additionally, studies have reported a decrease in serum thromboxane (B8750289) B2 levels in relation to these compounds, which could contribute to the observed antiplatelet effects. globalresearchonline.net

Modulation of Lipid Metabolism

This compound appears to modulate various aspects of lipid metabolism, as evidenced by studies examining its effects on serum lipid concentrations and key metabolic enzymes. nih.govnih.gov

Dietary supplementation with octacosanol, a precursor to this compound, has been shown to impact serum lipid profiles in animal models. Studies in rats have demonstrated that such supplementation leads to a decrease in serum triacylglycerol concentrations while simultaneously enhancing the concentration of serum fatty acids. nih.govnih.gov

Here is a summary of findings from a rat study on the effects of octacosanol on serum lipids:

| Parameter | High-Fat Diet Group | High-Fat Diet + Octacosanol Group | Significance (p-value) |

| Serum Triacylglycerol | Increased | Decreased | < 0.05 |

| Serum Free Fatty Acids | Baseline/Increased | Enhanced | Not explicitly stated |

Data compiled from research findings in rats nih.govnih.gov. Specific numerical values for concentrations were not consistently available across sources to create a precise quantitative table.

Research indicates that this compound, likely through its precursor octacosanol, can influence the activity of enzymes central to lipid metabolism. Studies in rats suggest that octacosanol supplementation may inhibit hepatic phosphatidate phosphohydrolase, an enzyme involved in triglyceride synthesis. nih.govnih.gov Concurrently, it appears to activate lipoprotein lipase (B570770) (LPL) in perirenal adipose tissue and muscle. nih.govnih.gov LPL is a key enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins, thereby facilitating the uptake of fatty acids by tissues for energy or storage. geneticsmr.orgcore.ac.uk These enzymatic modulations likely contribute to the observed changes in serum lipid concentrations and potentially influence fatty acid utilization and storage. nih.govnih.gov

| Enzyme | Tissue | Effect of Octacosanol Supplementation (in Rats) |

| Hepatic Phosphatidate Phosphohydrolase | Liver | Inhibition |

| Lipoprotein Lipase | Perirenal Adipose Tissue | Activation |

| Lipoprotein Lipase | Muscle | Activation |

Data compiled from research findings in rats nih.govnih.gov.

Antagonistic Properties in Bacterial Lipid A (e.g., Rhizobium sin-1)

The lipid A component of lipopolysaccharide (LPS) from Gram-negative bacteria is a potent immunostimulator, often triggering an excessive inflammatory response that can lead to septic shock. However, some bacterial species, such as the nitrogen-fixing bacterium Rhizobium sin-1, produce structurally unusual lipid A molecules that exhibit antagonistic properties against the effects of toxic LPS, such as that from Escherichia coli. The lipid A from R. sin-1 is notable for its lack of phosphates and the presence of a very long-chain fatty acid, specifically 27-hydroxythis compound, along with an this compound moiety. nih.govnih.govnih.gov This unusual structure allows R. sin-1 lipid A to antagonize TNF-alpha production induced by E. coli LPS in human monocytes. nih.govnih.govnih.gov

Structure-Activity Relationships for Antagonistic Effects

Studies investigating the structural features of R. sin-1 lipid A crucial for its antagonistic activity have involved the synthesis and evaluation of various derivatives. Research has shown that the presence of the this compound moiety is important for optimal antagonistic properties. nih.govnih.gov In contrast, the hydroxyl group located at position 27 of the natural 27-hydroxythis compound moiety does not appear to contribute to the inhibitory activity. nih.govnih.gov A synthetic derivative (Compound 13) containing an unusual this compound moiety and a gluconolactone (B72293) core was found to emulate the ability of heterogeneous R. sin-1 LPS to antagonize enteric LPS. nih.govacs.org This compound, which is devoid of phosphate, demonstrated antagonistic properties and lacked the proinflammatory effects typically associated with E. coli LPS, suggesting the critical role of both the long fatty acid chain and the gluconolactone moiety in mediating the antagonistic effect. nih.govacs.org These structure-activity relationships are valuable for the rational design of compounds with potential therapeutic applications in the treatment of septic shock. nih.govnih.gov

Role in Mycobacterial Cell Wall Structure and Virulence (e.g., Mycocerosic Acid)

This compound is related to components found in the complex cell walls of mycobacteria, including pathogenic species like Mycobacterium tuberculosis. Mycocerosic acid, a multimethyl branched fatty acid abundant in the cell wall lipids of mycobacteria, is characterized by a 28-carbon chain, which corresponds to an this compound backbone, with methyl groups typically located at even carbon atoms (e.g., 2, 4, 6, 8 positions from the methyl end). ontosight.aigerli.com Mycolic acids, of which mycocerosic acids are a type of multimethyl-branched variant, are essential and unique long-chain fatty acids that are critical for the structural integrity and function of the mycobacterial cell envelope. ontosight.ainih.govuab.cat This lipid-rich cell wall provides mycobacteria with resistance to various chemical and physical stresses, including those imposed by the host immune system, thereby contributing significantly to their virulence. ontosight.ainih.gov Mycocerosic acids are found as components of waxes and glycolipids (mycosides) within the mycobacterial cell wall. gerli.com The essentiality of mycolic acids for mycobacterial viability and virulence highlights their biosynthesis pathways as potential targets for the development of new therapeutic agents against mycobacterial infections. nih.gov

Potential Impact on Brain Function and Neurological Processes

This compound is a very long-chain saturated fatty acid that has been detected in human brain tissue and visceral organs. hmdb.ca The presence and metabolism of fatty acids are crucial for proper brain function, as they are integral components of cell membranes and involved in various signaling pathways. greatlakesneurology.comdrshelleycavezza.com.au Alterations in fatty acid metabolism have been suggested to have potential links to neurodegenerative diseases. ontosight.ai

Associations with Neurodegenerative Diseases

Very long-chain fatty acids (VLCFAs), which include this compound, are implicated in certain neurodegenerative disorders. For instance, X-linked adrenoleukodystrophy (X-ALD) is a severe neurodegenerative disease characterized by the accumulation of VLCFAs, such as hexacosanoic acid, due to a defect in their peroxisomal transport. sigmaaldrich.com While the accumulation of hexacosanoic acid is a primary biochemical hallmark of X-ALD, the broader category of VLCFA accumulation is central to the disease pathology, suggesting a potential, though less directly defined in the provided information, role for other VLCFAs like this compound in the context of such disorders. Some research indicates potential links between changes in fatty acid metabolism, including this compound, and neurodegenerative diseases, proposing a possible involvement in disease development or treatment. ontosight.ai However, specific detailed research findings directly linking this compound accumulation or altered metabolism as a primary cause or significant factor in common neurodegenerative diseases like Alzheimer's or Parkinson's were not prominently featured in the search results, which often emphasize other fatty acid types like omega-3s in this context. greatlakesneurology.comdrshelleycavezza.com.aumdpi.coma-z.lunih.gov

Advanced Analytical Methodologies for Octacosanoic Acid Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of octacosanoic acid, providing detailed information about its molecular architecture. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR: In proton NMR (¹H NMR) of this compound, distinct signals correspond to the different types of protons in the molecule. The terminal methyl group (CH₃) protons typically appear as a triplet at the most upfield region of the spectrum. The numerous methylene groups (CH₂) along the long aliphatic chain produce a large, overlapping signal. The methylene group alpha to the carboxylic acid (α-CH₂) is deshielded and appears as a distinct triplet at a downfield chemical shift. The proton of the carboxylic acid group (-COOH) is the most deshielded and appears as a broad singlet, though its position can be variable and it is often exchanged with deuterium when using deuterated solvents like CDCl₃. nih.gov

¹³C NMR: The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom. The carbonyl carbon of the carboxylic acid group is the most downfield signal. The carbons of the long methylene chain typically resonate in a narrow range in the middle of the spectrum. The terminal methyl carbon is the most upfield signal. The chemical shifts of the carbons near the carboxylic acid group (α, β, γ carbons) are distinct due to the electron-withdrawing effect of the carboxyl group.

| Assignment | ¹H NMR Chemical Shift (ppm, CDCl₃) | ¹³C NMR Chemical Shift (ppm, CDCl₃) |

| CH₃ (C-28) | ~0.88 (t) | ~14.1 |

| (CH₂)n (C-4 to C-27) | ~1.25 (m) | ~29.7 (multiple peaks) |

| β-CH₂ (C-3) | ~1.63 (quintet) | ~24.7 |

| α-CH₂ (C-2) | ~2.35 (t) | ~34.1 |

| COOH (C-1) | Variable, broad | ~180.5 |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data is extrapolated from known values for long-chain fatty acids. bmrb.ioresearchgate.net |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with an ionization source, such as electron ionization (EI), the molecule fragments in a predictable manner, providing structural information. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (424.7 g/mol ). nih.govnist.gov

The fragmentation pattern of long-chain fatty acids is characterized by a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.orgwhitman.edu A prominent peak resulting from the McLafferty rearrangement is often observed. Other significant fragments arise from cleavage near the carbonyl group, such as the loss of the hydroxyl group ([M-17]) or the entire carboxyl group ([M-45]). libretexts.orgwhitman.edu For derivatized this compound, such as its methyl ester or trimethylsilyl (TMS) ester, the fragmentation patterns will be different and characteristic of the specific derivative.

Key Fragments in Electron Ionization Mass Spectrometry of this compound:

Molecular Ion [M]⁺: m/z 424

McLafferty Rearrangement Ion: A prominent peak, often the base peak in shorter chain acids.

Alkyl Chain Fragments: A series of peaks with m/z = [M - n*14]

Fragments near Carboxyl Group: [M-OH]⁺ (m/z 407), [M-COOH]⁺ (m/z 379)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as a long-chain carboxylic acid. researchgate.net The most prominent feature is a strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid group. Another key feature is a very broad absorption band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The long aliphatic chain gives rise to strong C-H stretching and bending vibrations.

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aliphatic CH₂ & CH₃) | 2956, 2920, 2852 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1710 | Strong, Sharp |

| C-H Bend (CH₂) | ~1465 | Medium |

| C-O Stretch / O-H Bend | ~1300 - 1412 | Medium |

| CH₂ Rocking (-(CH₂)n-, n > 4) | ~720 | Medium |

| Source: Data compiled from spectroscopic studies of long-chain fatty acids. researchgate.netnih.govuniversallab.org |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. For very-long-chain fatty acids like this compound, derivatization is typically required to increase their volatility and improve chromatographic performance. jfda-online.com Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters. jfda-online.comnih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for identification and quantification. The retention time in the GC and the mass spectrum together provide a high degree of certainty in the identification of this compound. researchgate.net

For the quantification of this compound at very low concentrations, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.govhelsinki.fi Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte (e.g., the molecular ion and/or major fragment ions of derivatized this compound).

This approach significantly enhances the signal-to-noise ratio, leading to a much lower limit of detection and limit of quantification compared to the full-scan mode. acs.org A study on the trace quantification of this compound and related compounds in plasma using GC-MS in SIM mode demonstrated excellent linearity and detection limits in the low nanogram-per-milliliter range. nih.gov This makes GC-MS-SIM the method of choice for analyzing this compound in biological and other complex matrices where it may be present in minute quantities. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Radiotracer Techniques for Metabolic Tracing (e.g., ³H-Octacosanol Incubation)

Radiotracer techniques are powerful tools for elucidating metabolic pathways by tracking the fate of a labeled molecule within a biological system. bitesizebio.comslideshare.net These methods involve introducing a compound containing a radioactive isotope (e.g., Tritium ³H, Carbon-¹⁴C) and monitoring the appearance of radioactivity in downstream metabolites. kuleuven.be

A direct application of this technique in this compound research is the use of ³H-labeled octacosanol (B124162) to study its metabolism. nih.gov In one study, human fibroblasts were incubated with ³H-octacosanol. nih.gov After incubation, cellular lipids were extracted and separated by TLC. The radioactivity of the spots corresponding to octacosanol and this compound was measured. The detection of radioactivity in the this compound spot provided direct evidence that octacosanol is metabolized to this compound in these cells. nih.gov This type of experiment is crucial for confirming metabolic links between very-long-chain fatty alcohols and their corresponding acids. nih.govresearchgate.net

Table 3: Findings from a ³H-Octacosanol Radiotracer Study

| Experimental Step | Procedure | Finding | Reference |

|---|---|---|---|

| Tracer Incubation | Human fibroblasts were cultured in the presence of ³H-octacosanol for various time points (0.5, 2, and 4 hours). | The radiolabeled precursor is taken up by the cells. | nih.gov |

| Lipid Extraction | Total lipids were extracted from the harvested cells. | Cellular lipids contain the radiolabeled tracer and its metabolites. | nih.gov |

| Chromatographic Separation | The lipid extract was analyzed by TLC to separate different lipid species. | Three radioactive spots were detected on the TLC plate. | nih.gov |

| Metabolite Identification | The spots were identified by comparing their positions to authentic standards of octacosanol and this compound. | One spot corresponded to this compound, and another to the parent octacosanol. | nih.gov |

| Radioactivity Measurement | The identified spots were scraped from the TLC plate, and their radioactivity was quantified using a scintillation counter. | Radioactivity was present in the this compound spot, confirming its formation from ³H-octacosanol. nih.gov | nih.gov |

Multi-Omic Approaches in Biomedical Research (e.g., Lipidomics)

Lipidomics is a systems-level approach that aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. aocs.org This powerful methodology is increasingly used in biomedical research to understand how changes in lipid profiles are associated with different physiological states or diseases. upce.cz Given that this compound is part of the broader lipidome, lipidomics provides the tools to study it in the context of the entire lipid network.

Modern lipidomics workflows typically involve advanced separation techniques coupled with high-resolution mass spectrometry (MS). upce.cz Common approaches include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone of lipidomics, where lipids are first separated by liquid chromatography before being ionized and detected by a mass spectrometer. upce.cz

Shotgun Lipidomics: In this method, a total lipid extract is directly infused into the mass spectrometer without prior chromatographic separation. upce.cz

Ultrahigh-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS): This technique offers rapid and efficient separation of various lipid classes, including fatty acyls, within a single analysis. upce.cz

These approaches can identify and quantify hundreds of lipid species in a sample. upce.cz In biomedical research, lipidomics can be used to compare the lipidomes of healthy versus diseased tissues or cells. nih.govresearchgate.net For example, a targeted lipidomics study might investigate how the levels of very-long-chain fatty acids, including this compound, change in response to a specific diet or drug treatment, providing insights into synaptic plasticity or metabolic disorders. nih.govresearchgate.net The comprehensive data generated by lipidomics allows researchers to identify potential biomarkers and understand the complex role of lipids like this compound in health and disease. nih.gov

Research Directions and Future Perspectives

Elucidating Complex Biological Functions and Mechanisms

While initial research has identified octacosanoic acid's presence in biological systems, a deep understanding of its specific roles remains an area of active investigation. nih.govfoodb.ca The conversion of its corresponding alcohol, octacosanol (B124162), to this compound within the body suggests that the acid may be the active molecule responsible for the biological effects attributed to its precursor. ebi.ac.uk

This compound is a primary component of D-003, a mixture of very long-chain fatty acids derived from sugar cane wax, which has demonstrated cholesterol-lowering, antiplatelet, and antithrombotic activities in research models. medchemexpress.comtargetmol.com These findings point toward a potential role for this compound in cardiovascular health. As a metabolite found in human fibroblasts and membranes, its involvement in lipid metabolism is a key area of interest. nih.govchemimpex.com

Future research will likely focus on delineating the precise impact of this compound on lipid pathways and its potential contribution to mitigating conditions like atherosclerosis. The biological activities observed for its precursor, octacosanol—such as anti-inflammatory, antitumor, and immunomodulatory effects—provide a roadmap for investigating the specific functions of this compound in disease prevention and management. researchgate.net Understanding its role in the brain and other organs where it has been detected is also a critical frontier. foodb.ca

The therapeutic potential of a compound is intrinsically linked to its chemical structure. For fatty acid derivatives, properties such as the length of the carbon chain, the presence and position of functional groups (like hydroxyls), and the formation of esters significantly influence their biological activity. uc.pt These modifications can alter lipophilicity, which affects how the molecule is absorbed and distributed in the body, and how it interacts with cellular targets. uc.pt

A detailed analysis of the structure-activity relationships (SAR) for this compound derivatives is a crucial next step. For example, research on other fatty acids has shown that introducing an oxo- group can confer potent anti-inflammatory properties by enabling the molecule to interfere with specific signaling pathways. nih.gov Future studies should systematically synthesize derivatives of this compound—such as esters or amides—and evaluate how these structural changes impact its known activities, like cholesterol modulation or anti-inflammatory effects. This knowledge is essential for designing new compounds with enhanced efficacy and specificity, potentially leading to the development of more effective anticancer or anti-inflammatory agents based on a phenolic structure. uc.pt

Therapeutic and Pharmacological Research Applications

The observed biological effects of this compound and related compounds have opened the door to exploring its therapeutic and pharmacological applications more deeply.

This compound has been associated with several promising pharmacological effects, primarily through studies of D-003 and octacosanol. The antiplatelet and antithrombotic properties suggest its potential in preventing blood clots. targetmol.com Furthermore, its cholesterol-lowering activity, specifically the inhibition of cholesterol biosynthesis, indicates a possible application in managing hypercholesterolemia. medchemexpress.comthegoodscentscompany.com

Beyond cardiovascular health, research into octacosanol suggests a wider range of potential benefits that may be mediated by this compound. These include antioxidant, anti-inflammatory, antinociceptive (pain-relieving), and antitumor effects. researchgate.netnih.gov These properties could be relevant for treating a variety of conditions, from inflammatory disorders to neurodegenerative diseases like Parkinson's, making this compound a versatile candidate for further pharmacological development. researchgate.net

Effective therapeutic development relies on identifying and targeting the specific molecular pathways through which a compound exerts its effects. Research indicates that the biological activities of related compounds are achieved through the regulation of key signaling pathways, including the MAPK/NF-κB, PI3K/Akt, and AMPK pathways. researchgate.net These pathways are central to cellular processes like inflammation, cell growth, and metabolism. For instance, the NF-κB and MAPK signaling pathways are well-established targets for anti-inflammatory therapies. nih.govresearchgate.net

Future therapeutic strategies could focus on designing molecules that specifically modulate these this compound-influenced pathways. The arachidonic acid metabolic pathway, which involves enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), is a classic example of how fatty acid pathways can be targeted to treat inflammatory diseases and cancer. nih.gov Similarly, developing drugs that selectively inhibit or activate enzymes involved in this compound metabolism could offer novel treatments for cardiovascular and inflammatory diseases. nih.gov

Inflammation is a protective immune response, but when excessive, it contributes to a wide range of chronic diseases. nih.gov Fatty acids and their metabolites, known as oxylipins, are significant modulators of inflammation. nih.gov For example, docosahexaenoic acid (DHA) has been shown to exert anti-inflammatory activity on intestinal cells. unimi.it The metabolism of arachidonic acid produces potent inflammatory mediators, and targeting this pathway is a cornerstone of anti-inflammatory drug development. nih.gov

The anti-inflammatory effects of octacosanol, the precursor to this compound, have been documented, suggesting a similar role for the acid itself. researchgate.netnih.gov Studies on other long-chain fatty acid derivatives have demonstrated that they can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov This is often achieved by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK. nih.govresearchgate.net Future research should investigate the specific anti-inflammatory mechanisms of this compound, with the goal of developing it as a potential agent against inflammatory diseases. nih.gov

Enzymatic Synthesis and Biocatalysis Research

The industrial production of very-long-chain fatty acids (VLCFAs) like this compound and their derivatives often relies on chemical synthesis methods that can be energy-intensive and produce undesirable byproducts. Biocatalysis, using isolated enzymes or whole-cell systems, presents a more sustainable and highly selective alternative. Research in this area is focused on developing efficient enzymatic processes for the synthesis of this compound and its valuable esters.

The enzymatic synthesis of fatty acid esters, particularly from VLCFAs, is an area of active research. While specific studies on this compound are limited, the principles established for other long-chain fatty acids are applicable and guide research directions. The key to successful synthesis is the optimization of various reaction parameters.

The choice of enzyme is critical. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used biocatalysts due to their stability and broad substrate specificity. The optimization of reaction conditions typically involves adjusting temperature, substrate molar ratio, and the reaction medium to maximize conversion and yield. For a highly nonpolar substrate like this compound, solubility is a major challenge. The use of organic solvents like 2-methyl-2-butanol (B152257) or solvent-free systems where one of the liquid substrates acts as the solvent are common strategies to enhance substrate availability to the enzyme.

Research has shown that for the synthesis of various sugar fatty acid esters, a high yield can be achieved by carefully controlling the reaction environment. For instance, in the synthesis of xylitol (B92547) and oleic acid esters, a yield of 98% was obtained by using an optimal sugar-to-fatty acid ratio and maintaining a very low water content in the reaction medium. Similar optimization strategies would be essential for developing an efficient enzymatic process for this compound esters.

Table 1: Key Parameters for Optimization of Enzymatic Fatty Acid Ester Synthesis

| Parameter | Objective | Common Approaches |

| Enzyme Selection | High activity and stability | Use of immobilized lipases (e.g., Candida antarctica lipase B). |

| Solvent System | Increase substrate solubility | Use of non-polar organic solvents, ionic liquids, or solvent-free systems. |

| Molar Ratio | Maximize conversion, minimize waste | Optimization of the acid-to-alcohol molar ratio, often using an excess of one substrate. |

| Temperature | Enhance reaction rate without denaturing the enzyme | Determination of the optimal temperature for the specific lipase used. |

| Water Content | Shift equilibrium towards synthesis | Removal of water produced during esterification using molecular sieves or vacuum. |

This table presents generalized parameters based on enzymatic synthesis of various fatty acid esters.

A significant hurdle in the industrial application of biocatalysis for fatty acid conversion is enzyme inhibition. usda.gov Both high concentrations of the fatty acid substrate and the accumulation of the product ester can inhibit or deactivate the enzyme, leading to low yields and productivity. usda.gov This is a critical consideration for the development of processes involving this compound.

Substrate inhibition occurs when high concentrations of the fatty acid bind to the enzyme in a non-productive manner, reducing its catalytic efficiency. Product inhibition happens when the synthesized ester competes with the substrates for the enzyme's active site.

Emerging Roles and Unexplored Areas

Beyond its established uses, ongoing research is beginning to uncover novel biological activities for this compound and related long-chain compounds, pointing towards potential applications in medicine and biotechnology.

Bacterial and fungal biofilms are a major concern in clinical settings and industrial environments due to their high resistance to conventional antimicrobial agents. There is a growing interest in identifying new compounds that can inhibit biofilm formation or eradicate existing biofilms.

Research has demonstrated that medium-chain fatty acids, such as octanoic acid, are effective at inhibiting biofilm formation by pathogens like Staphylococcus aureus and Candida albicans. nih.govresearchgate.net For instance, octanoic acid has been shown to effectively clear S. aureus biofilms and kill antibiotic-tolerant cells within the biofilm matrix. nih.gov Furthermore, certain modified long-chain fatty acids, like 7,10-dihydroxy-8(E)-octadecenoic acid, have demonstrated antibacterial activity against various plant pathogenic bacteria. nih.gov

However, the specific activity of this compound as an antibiofilm agent is a largely unexplored area. Given the demonstrated efficacy of shorter-chain fatty acids, investigating the potential of this very-long-chain fatty acid to disrupt or prevent biofilm formation presents a promising avenue for future research. Its high hydrophobicity could lead to unique interactions with the biofilm matrix or microbial cell membranes, potentially offering a novel mechanism of action.

The search for novel anti-cancer agents from natural sources is a global research priority. Preliminary studies suggest that very-long-chain alkanes, which are structurally related to this compound, may possess anti-tumor properties.

In one study, n-octacosane, the parent alkane of this compound, was isolated from a plant source and evaluated for its biological activity. researchgate.net The research showed that octacosane (B166375) exhibited a marked reduction in subcutaneous tumor progression in an in vivo mouse model of melanoma. researchgate.net This finding suggests that long-chain aliphatic compounds could have potential as anti-tumor agents. researchgate.net

Another emerging strategy involves using long-chain fatty acids as a delivery vehicle for chemotherapy drugs. For example, a prodrug was created by linking a C18 α,ω-dicarboxylic acid to the anti-cancer drug paclitaxel. nih.gov This complex binds to human serum albumin, mimicking the natural transport of fatty acids, which can be scavenged by tumors as a nutrient source. nih.gov This approach led to a higher maximum tolerated dose and increased efficacy in animal models compared to conventional formulations of paclitaxel. nih.gov This suggests a potential, albeit indirect, role for structures like this compound in oncology.

Table 2: In Vivo Anti-Tumor Activity of Octacosane

| Compound | Model | Finding | Source |

| Octacosane | Subcutaneous melanoma in mice | Marked reduction in tumor progression. | researchgate.net |

This table is based on research on octacosane, the parent alkane of this compound.

Before any compound can be considered for therapeutic or large-scale industrial use, a thorough evaluation of its safety profile is essential. This includes assessing its potential to be toxic to cells (cytotoxicity) or to damage DNA (genotoxicity).

The cytotoxic and genotoxic potential of D-003, a mixture of very-long-chain aliphatic acids purified from sugarcane wax in which this compound is the major component, has been investigated. nih.gov In vitro studies were conducted to assess its safety. The results from these assays indicated that D-003 did not exhibit evidence of either cytotoxic or genotoxic potential under the tested conditions. nih.gov

Table 3: Summary of Cytotoxicity and Genotoxicity Assays for D-003 (this compound as major component)

| Assay | Purpose | Test Conditions | Result |

| Neutral Red (NR) Assay | Assesses cytotoxicity by measuring cell viability. | Treatment for 24 and 72 hours with doses up to 1,000 µg/mL. | No evidence of cytotoxicity was observed compared to controls. nih.gov |

| Ames Test (Bacterial Reverse Mutation Assay) | Assesses genotoxicity by measuring the frequency of gene mutations. | Doses from 5 to 5,000 µ g/plate , with and without metabolic activation. | Did not increase the frequency of reverse mutations. nih.gov |

This data is from a study on D-003, a mixture where this compound is the primary constituent. nih.gov

These findings are crucial as they suggest a favorable preliminary safety profile for this mixture rich in this compound. However, further comprehensive toxicological studies would be required to fully characterize its safety for any specific application.

常见问题

Q. What are the optimal analytical methods for quantifying octacosanoic acid in complex biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for long-chain fatty acids. Prior derivatization (e.g., methyl esterification) enhances volatility . Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) can confirm structural integrity, especially when isolating this compound from natural sources like plant waxes or microbial cultures . For lipidomic studies, reverse-phase liquid chromatography coupled with high-resolution MS improves separation of very-long-chain fatty acids (VLCFAs) .

Q. How can this compound be isolated and purified from natural sources such as plant waxes?

Methodological Answer: Soxhlet extraction with nonpolar solvents (e.g., hexane) is effective for initial extraction from plant waxes. Subsequent purification involves saponification to hydrolyze esters into free fatty acids, followed by recrystallization using ethanol or acetone to isolate this compound . Thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase can monitor purity, and column chromatography (silica gel) resolves co-eluting VLCFAs .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: this compound (C28:0) has a melting point of 91–93°C, requiring heating for solubilization in organic solvents (e.g., chloroform, ethanol) . Its low water solubility necessitates lipid carriers (e.g., cyclodextrins) for in vitro cellular studies . Stability tests under varying pH and temperature conditions are critical for long-term storage; refrigeration (-4°C) in inert atmospheres prevents oxidation .

Advanced Research Questions

Q. How does this compound modulate lipid signaling pathways, and what experimental models validate these mechanisms?

Methodological Answer: In vitro studies using human platelet-rich plasma have shown this compound inhibits arachidonic acid metabolism, reducing thromboxane A₂ synthesis (IC₅₀ ~50 µM) . To confirm pathway specificity, knockdown models (e.g., COX-1/2 siRNA in endothelial cells) and LC-MS-based eicosanoid profiling are recommended . Zebrafish thrombosis models provide in vivo validation of antiplatelet effects .

Q. What experimental strategies address contradictions in reported bioactivity data, such as weak antimicrobial activity versus cytotoxicity in cancer cells?

Methodological Answer: Discrepancies may arise from assay conditions. For antimicrobial studies, MIC assays using broth microdilution (CLSI guidelines) with standardized inoculum sizes (1×10⁵ CFU/mL) are critical . In cytotoxicity studies (e.g., HL-60 leukemia cells), ensure controlled lipid delivery via serum-free media to avoid nonspecific binding . Dose-response curves (0.1–100 µg/mL) and time-course experiments distinguish direct toxicity from metabolic byproduct effects .

Q. How can metabolic tracing elucidate the β-oxidation pathway of this compound in mammalian systems?

Methodological Answer: Isotopic labeling (e.g., ¹³C-octacosanoic acid) tracked via LC-MS in liver homogenates identifies intermediates like tetracosanoic acid (C24:0) and acetyl-CoA . CRISPR-Cas9 knockout of ACOX1 (peroxisomal acyl-CoA oxidase) in murine hepatocytes confirms peroxisomal β-oxidation as the primary catabolic route .

Q. What are the challenges in designing in vivo studies to evaluate this compound’s cholesterol-lowering effects?

Methodological Answer: Rodent models require high-fat diets to induce hypercholesterolemia, with this compound administered via oral gavage (10–100 mg/kg/day) . Plasma lipid profiling (total cholesterol, LDL/VLDL) must account for diurnal variations. Confounding factors include gut microbiota-mediated metabolism; germ-free models or fecal transplantation controls isolate direct effects .

Data Interpretation and Validation

Q. How should researchers validate the purity of this compound batches for reproducible pharmacological studies?

Methodological Answer: Combine multiple techniques:

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response in Prism) models dose-response relationships. For heterogeneous data (e.g., variable IC₅₀ across cell lines), mixed-effects models account for biological replicates . Meta-analysis of published IC₅₀ values (e.g., HL-60 vs. solid tumors) identifies tissue-specific sensitivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。